7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard practices in the chemical industry for producing similar compounds would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the mercapto group.
Substitution: The butyl and mercapto groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides or sulfonic acids, while substitution reactions can introduce new functional groups into the purine ring .
Scientific Research Applications
7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of diseases like cancer and neurodegenerative disorders, is ongoing.
Mechanism of Action
The mechanism of action of 7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, making it a valuable tool for studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
7-Butyl-8-(hydroxymethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a hydroxymethyl group instead of a mercapto group, which can affect its reactivity and biological activity.
7-(3-Chloro-2-butenyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione:
Uniqueness
7-Butyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of butyl and mercapto groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
7-butyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-4-5-6-15-7-8(12-10(15)18)13(2)11(17)14(3)9(7)16/h4-6H2,1-3H3,(H,12,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACXGTLTRSDZAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389880 |
Source
|
Record name | 7-Butyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436094-92-7 |
Source
|
Record name | 7-Butyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.